

# Comparative Guide to Validated HPLC Methods for Cefpirome Sulfate Determination

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## Compound of Interest

Compound Name: Cefpirome Sulfate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of **Cefpirome Sulfate**. The information presented is collated from peer-reviewed studies to assist in selecting the most suitable analytical method for your research and development needs.

## Performance Comparison of Validated HPLC Methods

The following table summarizes the key performance parameters of different reversed-phase HPLC (RP-HPLC) methods developed for the analysis of **Cefpirome Sulfate**. These parameters are crucial for evaluating the suitability of a method in terms of its sensitivity, accuracy, and efficiency.

Parameter	Method 1	Method 2	Method 3
Chromatographic Column	LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 µm)[1][2]	Lichrospher RP-18 column, 5 µm particle size, 125 mm x 4 mm[3]	Phenomenex c18 (2.5 X 100 mm, 3.0 µm)[4]
Mobile Phase	Methanol and water (50:50 v/v)[1][2]	12 mM ammonium acetate-acetonitrile (90:10 v/v)[3]	0.01M phosphate buffer and acetonitrile (50:50%v/v)[4]
Flow Rate	1.0 mL/min[1][2][3]	1.0 mL/min[3]	0.3 mL/min (varied from 0.27 to 0.33 ml/min for robustness) [4]
Detection Wavelength	270 nm[1][2][3]	270 nm[3]	265 nm[4]
Retention Time (min)	2.733[1][2]	4.59[5]	0.652[4]
Linearity Range (µg/mL)	0.5–200[1][2]	20–300 mg/L (equivalent to 20-300 µg/mL)[5]	7.5-75[4]
Correlation Coefficient (r <sup>2</sup> )	0.9995[2]	0.9999[5]	0.999[4]
Accuracy (% Recovery)	99.46[1][2]	Not explicitly stated in the provided text.	Not explicitly stated in the provided text.
Precision (%RSD)	< 2%	Not explicitly stated in the provided text.	< 2%[4]

## Experimental Protocols

Below are detailed methodologies for two of the compared HPLC methods. These protocols provide a step-by-step guide for the preparation of solutions and the execution of the chromatographic analysis.

## Method 1: Isocratic RP-HPLC with Methanol-Water Mobile Phase

This method is a straightforward and robust approach for the quantification of **Cefpirome Sulfate**.

### 1. Preparation of Standard Stock Solution (1mg/ml):

- Accurately weigh 25 mg of **Cefpirome Sulfate** and transfer it to a 25 ml volumetric flask.[\[1\]](#)
- Add 10 ml of methanol and 10 ml of water.[\[1\]](#)
- Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[\[1\]](#)
- Dilute to the final volume with the mobile phase.[\[1\]](#)

### 2. Preparation of Standard Calibration Solutions:

- Prepare a series of calibration solutions with concentrations ranging from 0.5 to 200 µg/ml by diluting the standard stock solution with the mobile phase.[\[1\]](#)

### 3. Chromatographic Conditions:

- Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 µm)[\[1\]](#)[\[2\]](#)
- Mobile Phase: A mixture of methanol and water in a 50:50 v/v ratio.[\[1\]](#)[\[2\]](#)
- Flow Rate: 1 ml/min.[\[1\]](#)[\[2\]](#)
- Detection: UV detection at 270 nm.[\[1\]](#)[\[2\]](#)
- Injection Volume: Not specified in the provided text.
- Temperature: Ambient.[\[2\]](#)

### 4. Sample Preparation:

- For bulk drug analysis, prepare a solution of known concentration in the mobile phase.

- For pharmaceutical dosage forms, dissolve a quantity equivalent to a known amount of **Cefpirome Sulfate** in the mobile phase, sonicate, and filter through a 0.45µm filter before injection.[2]

## Method 2: Stability-Indicating Isocratic RP-HPLC

This method is designed to separate **Cefpirome Sulfate** from its degradation products, making it suitable for stability studies.

### 1. Preparation of Mobile Phase:

- Prepare a 12 mM ammonium acetate solution and mix it with acetonitrile in a 90:10 v/v ratio. [3]

### 2. Preparation of Standard Solutions:

- Prepare standard solutions of **Cefpirome Sulfate** in the mobile phase within the concentration range of 20–300 mg/L.[5]

### 3. Chromatographic Conditions:

- Column: Lichrospher RP-18 column, 5 µm particle size, 125 mm x 4 mm.[3]
- Mobile Phase: 12 mM ammonium acetate-acetonitrile (90:10 v/v).[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV detection at 270 nm.[3]
- Temperature: 30°C.[3]
- Injection Volume: Not specified in the provided text.

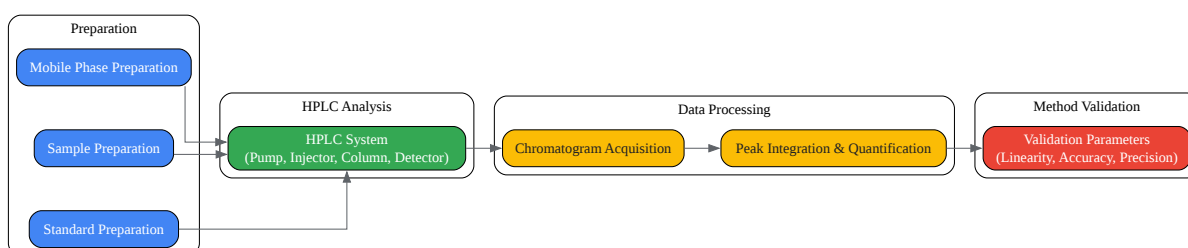
### 4. Forced Degradation Studies (for stability-indicating assessment):

- The method's stability-indicating nature was confirmed through forced degradation studies. [1][3] These studies involve subjecting the **Cefpirome Sulfate** solution to stress conditions such as acid and alkaline hydrolysis, oxidation, photolysis, and thermal degradation to

ensure the method can distinguish the active ingredient from any breakdown products.[1][3][5]

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for a validated HPLC method for **Cefpirome Sulfate** determination, from sample preparation to data analysis.



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Caption: General workflow for validated HPLC analysis of **Cefpirome Sulfate**.

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